molecular formula C11H13BrO3 B184990 2-Bromo-4,5-diethoxybenzaldehyde CAS No. 91335-51-2

2-Bromo-4,5-diethoxybenzaldehyde

Cat. No. B184990
CAS RN: 91335-51-2
M. Wt: 273.12 g/mol
InChI Key: VUYKUJPMDHPGFA-UHFFFAOYSA-N
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Description

“2-Bromo-4,5-diethoxybenzaldehyde” is a chemical compound with the molecular formula C9H9BrO3 . It is also known by other names such as “6-Bromoveratraldehyde” and "Benzaldehyde, 2-bromo-4,5-dimethoxy-" . The compound has a molecular weight of 245.07 g/mol .


Molecular Structure Analysis

The InChI string for “this compound” is InChI=1S/C9H9BrO3/c1-12-8-3-6 (5-11)7 (10)4-9 (8)13-2/h3-5H,1-2H3 . The Canonical SMILES is COC1=C (C=C (C (=C1)C=O)Br)OC .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The compound has a melting point range of 146.0 to 152.0 degrees Celsius .

Scientific Research Applications

  • Synthesis and Material Science : 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde are crucial in the synthesis of compounds with potential biological, medicinal, and material applications, particularly under palladium-catalyzed conditions (Ghosh & Ray, 2017).

  • Environmental Science : In environmental science, derivatives of bromobenzaldehyde, like bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, are used for the preconcentration and detection of copper(II) ions in water samples (Fathi & Yaftian, 2009).

  • Biological and Medicinal Applications : 3-Bromo-4,5-dihydroxybenzaldehyde, a related compound, has been studied for its antioxidant activity, showing potential as a medicine or food ingredient due to its significant scavenging effect on various radicals (Wang, 2012).

  • Analytical Chemistry : In analytical chemistry, 3-bromo-4-hydroxybenzaldehyde has been studied for its separation and determination using gas chromatography, highlighting its role in chemical analysis (Shi, 2000).

  • Marine Biology : Bromophenols like 3-bromo-4-hydroxybenzaldehyde, isolated from marine algae, have been found to have potent DPPH radical scavenging activity, indicating their potential in antioxidative therapies (Li et al., 2008).

  • Organic Chemistry : 2-Bromobenzaldehydes are used in the facile synthesis of 1-aryl-1H-indazoles, showcasing their role in the development of organic compounds (Cho et al., 2004).

  • Spectroscopy : Spectroscopic studies of bromobenzaldehydes, such as 5-bromo-2-methoxybenzaldehyde, have been conducted to understand their molecular properties and behavior, which is essential for various scientific applications (Balachandran et al., 2013).

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of various compounds , suggesting that its targets may vary depending on the specific reactions it is involved in.

Mode of Action

2-Bromo-4,5-diethoxybenzaldehyde interacts with its targets through chemical reactions. For instance, it can react with sodium methoxide in methanol, with EtOAc/CuBr as a catalyst, to form 2,4,5-trimethoxybenzaldehyde . This compound is a precursor for TMA-2 , indicating that this compound may play a role in the synthesis of this substance.

Biochemical Pathways

Given its role in the synthesis of other compounds , it is likely involved in various biochemical reactions and pathways.

Biochemical Analysis

Biochemical Properties

2-Bromo-4,5-diethoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound can form covalent bonds with proteins, altering their structure and function .

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . Furthermore, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and proteins. This compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing enzyme activity or promoting cell growth . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and apoptosis . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This compound can be metabolized into various intermediates, which can further participate in biochemical reactions. The metabolism of this compound can affect metabolic flux and the levels of specific metabolites in cells . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments. The distribution of this compound within cells can influence its activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

2-bromo-4,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYKUJPMDHPGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356142
Record name 2-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91335-51-2
Record name 2-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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